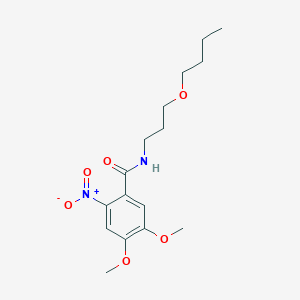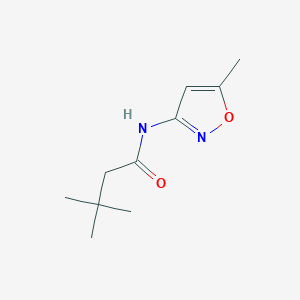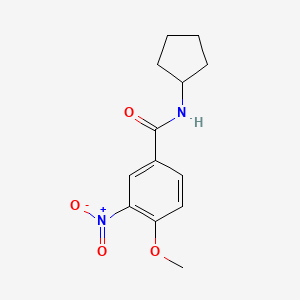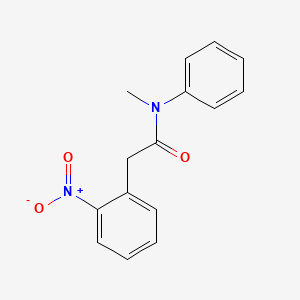![molecular formula C22H25N3O5S B11019915 N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B11019915.png)
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines an indene moiety with an indole derivative, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indene Moiety: This can be achieved through a series of reactions including Friedel-Crafts alkylation and subsequent cyclization.
Introduction of the Indole Derivative: The indole moiety is introduced through a condensation reaction with appropriate indole precursors.
Final Coupling: The final step involves coupling the indene and indole derivatives through an amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the indene moiety can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) on the indole moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various chemical and pharmacological studies.
Scientific Research Applications
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide can be compared with similar compounds such as:
This compound: Shares a similar structure but with different substituents.
Indole Derivatives: Compounds with similar indole moieties but different functional groups.
Indene Derivatives: Compounds with similar indene moieties but different functional groups.
The uniqueness of This compound lies in its specific combination of indene and indole moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25N3O5S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[4-(methanesulfonamido)indol-1-yl]acetamide |
InChI |
InChI=1S/C22H25N3O5S/c1-29-20-11-14-7-8-17(16(14)12-21(20)30-2)23-22(26)13-25-10-9-15-18(24-31(3,27)28)5-4-6-19(15)25/h4-6,9-12,17,24H,7-8,13H2,1-3H3,(H,23,26) |
InChI Key |
BJCAJOFFEYYRAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)CN3C=CC4=C(C=CC=C43)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[2-(pyridin-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11019835.png)

![ethyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]acetate](/img/structure/B11019845.png)
![Methyl 4-[({[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11019849.png)
![3,3-dimethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}butanamide](/img/structure/B11019856.png)
![N-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-isoleucine](/img/structure/B11019860.png)

![3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B11019883.png)

![1-(1H-indazol-3-yl)-4-{[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11019900.png)

![3-Benzo[1,3]dioxol-5-yl-N-benzothiazol-2-yl-acrylamide](/img/structure/B11019909.png)
![N-[3-(acetylamino)phenyl]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11019922.png)
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]propanamide](/img/structure/B11019935.png)
